molecular formula C26H24N4O4 B5449160 (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide

Cat. No.: B5449160
M. Wt: 456.5 g/mol
InChI Key: VLOFOIYQYNZMEA-NTEUORMPSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a piperazine ring, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and phenylcarbonyl intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The phenylcarbonyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted phenylcarbonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(3-nitrophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide include other nitrophenyl derivatives and piperazine-containing compounds. Examples include:

  • 3-nitroaniline
  • 4-nitrophenylpiperazine
  • Phenylpiperazine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c31-25(14-9-20-5-4-8-24(19-20)30(33)34)27-22-10-12-23(13-11-22)28-15-17-29(18-16-28)26(32)21-6-2-1-3-7-21/h1-14,19H,15-18H2,(H,27,31)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFOIYQYNZMEA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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